

Technical Guide: Molar Absorptivity and Application of gamma-L-Glutamyl-p-nitroanilide

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Compound of Interest

Compound Name: *gamma-L-Glutamyl-p-nitroanilide*

Cat. No.: *B12061768*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar absorptivity of **gamma-L-Glutamyl-p-nitroanilide** (γ -L-Glutamyl-p-nitroanilide, GGPNA) and its primary application as a chromogenic substrate for the determination of gamma-glutamyl transferase (GGT) activity. While the molar absorptivity of GGPNA itself is not the focal point of its common applications, this guide will cover its known spectral properties. The central focus will be on the molar absorptivity of its enzymatic product, p-nitroaniline (pNA), which is crucial for quantitative enzymatic assays.

Core Concepts: Molar Absorptivity in Enzymatic Assays

In enzymatic assays utilizing a chromogenic substrate like GGPNA, the rate of enzyme activity is determined by measuring the increase in absorbance of the colored product over time. The Beer-Lambert law is the fundamental principle applied:

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity or molar extinction coefficient (in units of $M^{-1}cm^{-1}$)

- b is the path length of the cuvette (typically 1 cm)
- c is the concentration of the absorbing species (in M)

For the GGT assay, the concentration of the product, p-nitroaniline (pNA), is directly proportional to the GGT activity. Therefore, a precise and accurate value for the molar absorptivity of pNA is essential for calculating the enzyme's activity.

Data Presentation: Molar Absorptivity and Spectral Properties

gamma-L-Glutamyl-p-nitroanilide (Substrate)

Direct measurements of the molar absorptivity of γ -L-Glutamyl-p-nitroanilide are not commonly reported in the literature, as the focus is on the product of the enzymatic reaction. However, the wavelengths of maximum absorbance (λ_{\max}) for the substrate are known.

Compound	λ_{\max} 1 (nm)	λ_{\max} 2 (nm)	Molar Absorptivity (ϵ)
gamma-L-Glutamyl-p-nitroanilide	223	315	Not commonly reported

Table 1: Spectral properties of **gamma-L-Glutamyl-p-nitroanilide**.[\[1\]](#)

p-Nitroaniline (Product)

The molar absorptivity of p-nitroaniline, the chromogenic product of the GGT reaction, is well-documented. The value can vary depending on the specific wavelength, pH, and composition of the solution.[\[2\]](#)[\[3\]](#) The measurements are typically performed at or around 405 nm.

Molar Absorptivity (ϵ) of p-Nitroaniline	Wavelength (nm)	Conditions
9,960 M ⁻¹ cm ⁻¹	405	Not specified
10,400 M ⁻¹ cm ⁻¹	405	pH 7.0
9,500 M ⁻¹ cm ⁻¹	405	Not specified
8,800 M ⁻¹ cm ⁻¹	405	pH 8.0
8,800 M ⁻¹ cm ⁻¹	410	Not specified

Table 2: Molar absorptivity of p-nitroaniline under various reported conditions.

Experimental Protocols

Determination of Gamma-Glutamyl Transferase (GGT) Activity

This protocol describes a common method for determining GGT activity in a sample (e.g., serum) using γ -L-Glutamyl-p-nitroanilide as a substrate.

Principle:

Gamma-glutamyl transferase catalyzes the transfer of the γ -glutamyl group from γ -L-Glutamyl-p-nitroanilide to an acceptor molecule, typically glycylglycine. This reaction releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring the increase in absorbance at 405 nm.

Reagents and Materials:

- GGT Substrate Solution: A solution containing L- γ -glutamyl-p-nitroanilide.
- GGT Assay Buffer: A buffer solution, typically Tris-HCl, at a specific pH (e.g., pH 8.25).
- Acceptor Substrate: A solution of glycylglycine.
- Sample: Serum or other biological samples containing GGT.

- Spectrophotometer: Capable of measuring absorbance at 405 nm.
- Cuvettes: With a 1 cm path length.
- Incubator or water bath: To maintain a constant temperature (e.g., 37°C).

Procedure:

- Reagent Preparation: Prepare a working solution by combining the GGT substrate solution, GGT assay buffer, and glycylglycine solution according to the manufacturer's instructions.
- Temperature Equilibration: Pre-warm the working solution and the sample to the desired reaction temperature (e.g., 37°C).
- Reaction Initiation:
 - Pipette the required volume of the pre-warmed working solution into a cuvette.
 - Add the sample to the cuvette to initiate the enzymatic reaction.
 - Mix gently by inverting the cuvette.
- Spectrophotometric Measurement:
 - Place the cuvette in the spectrophotometer.
 - Record the absorbance at 405 nm at regular intervals (e.g., every minute for 3-5 minutes).
- Calculation of GGT Activity:
 - Calculate the rate of change in absorbance per minute ($\Delta A/\text{min}$).
 - Use the Beer-Lambert law to calculate the GGT activity in Units per Liter (U/L) using the following formula:

$$\text{GGT Activity (U/L)} = (\Delta A/\text{min} * \text{Total Volume (mL)} * 1000) / (\epsilon * \text{Sample Volume (mL)} * \text{Path Length (cm)})$$

Where:

- ϵ is the molar absorptivity of p-nitroaniline at 405 nm (e.g., $9960 \text{ M}^{-1}\text{cm}^{-1}$).

General Protocol for Determination of Molar Absorptivity

This protocol outlines a general method to determine the molar absorptivity of a compound, which can be applied to γ -L-Glutamyl-p-nitroanilide.

Principle:

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance of several solutions of known concentrations, a standard curve can be generated. The slope of this curve will be equal to the molar absorptivity multiplied by the path length.

Reagents and Materials:

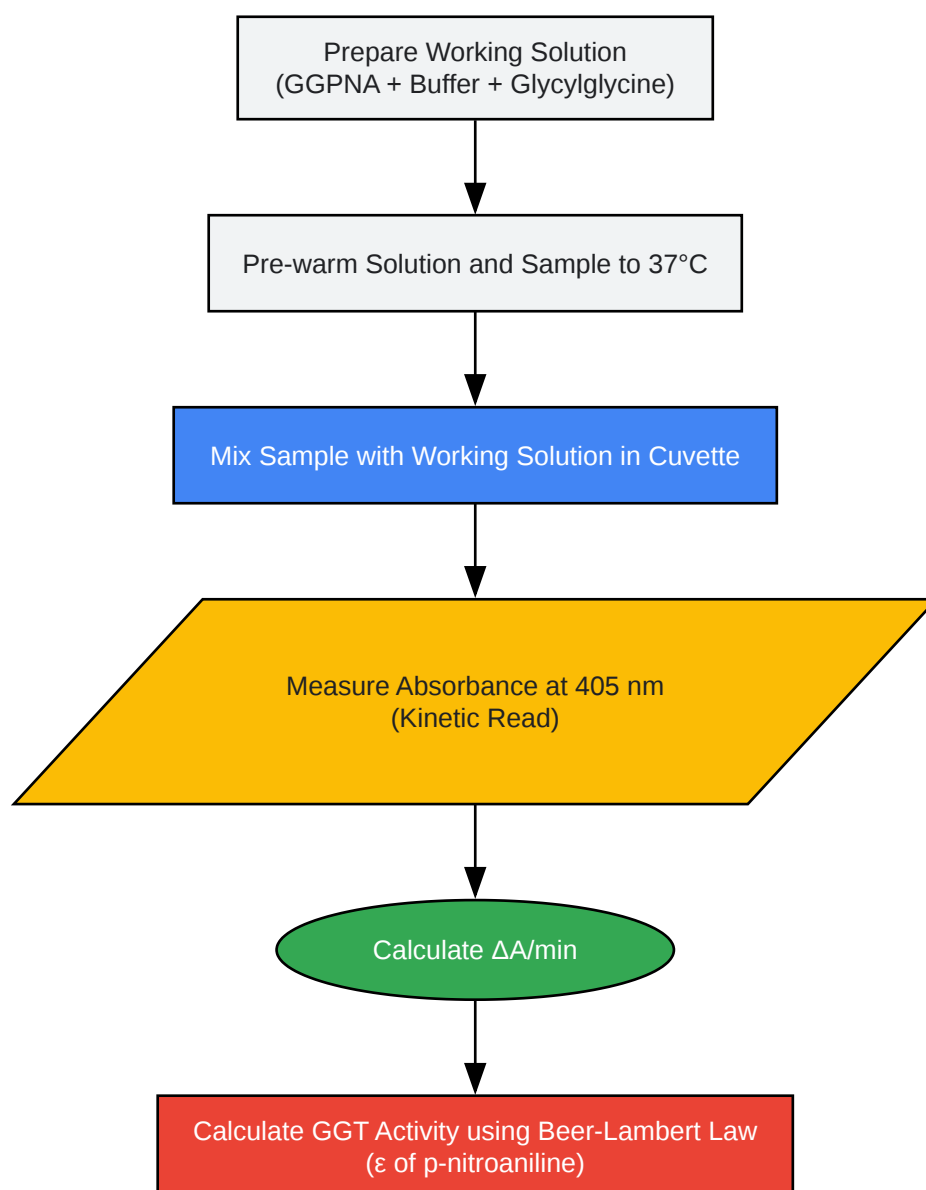
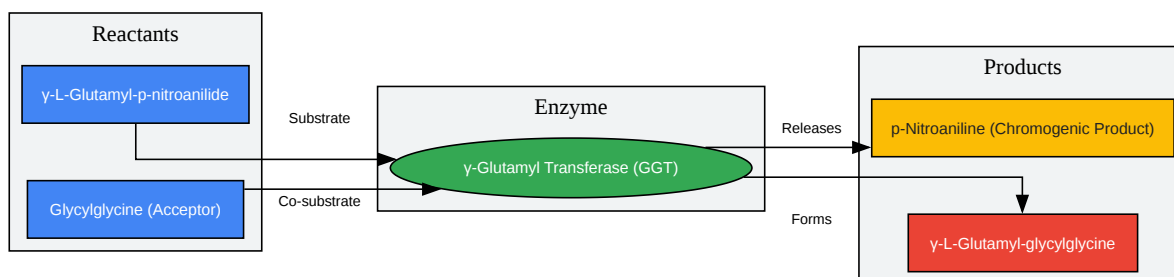
- Compound of interest: High-purity γ -L-Glutamyl-p-nitroanilide.
- Solvent: A solvent in which the compound is soluble and that does not absorb at the wavelength of interest (e.g., a suitable buffer).
- Spectrophotometer: With a scanning function to determine the λ_{max} .
- Volumetric flasks and pipettes: For accurate preparation of solutions.
- Cuvettes: With a 1 cm path length.

Procedure:

- Determine λ_{max} :
 - Prepare a dilute solution of γ -L-Glutamyl-p-nitroanilide in the chosen solvent.
 - Scan the absorbance of the solution across a range of UV-visible wavelengths to determine the wavelength of maximum absorbance (λ_{max}). Based on available data, this is expected to be around 315 nm.^[1]
- Prepare Standard Solutions:

- Prepare a stock solution of γ -L-Glutamyl-p-nitroanilide of a precise, known concentration.
- Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
- Measure Absorbance:
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Use the pure solvent to zero the spectrophotometer (as a blank).
 - Measure the absorbance of each standard solution.
- Generate a Standard Curve:
 - Plot a graph of absorbance (y-axis) versus concentration (x-axis).
 - Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin.
- Calculate Molar Absorptivity:
 - The slope of the linear regression line is equal to $\epsilon \cdot b$.
 - Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar absorptivity (ϵ).

Mandatory Visualizations



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